molecular formula C10H5BrN4O3S B2651783 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 1021132-11-5

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2651783
CAS RN: 1021132-11-5
M. Wt: 341.14
InChI Key: BSTLZKDCEVFUHB-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as BTOX, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BTOX is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and an isoxazole ring. It has a molecular formula of C12H6BrN3O2S and a molecular weight of 342.17 g/mol.

Scientific Research Applications

Synthesis and Characterization

The compound falls within a class of molecules known for their synthesis via conventional methods, including reactions involving 5-bromothiophene-2-carbohydrazide and various benzoic acid derivatives. These reactions, typically catalyzed by phosphorus oxychloride, yield a series of 2,5-di-substituted 1,3,4-oxadiazole derivatives. The synthesized molecules are then purified and characterized through IR, Mass, 1H NMR, 13C NMR spectroscopy, and elemental analysis, demonstrating a methodological foundation for exploring the scientific applications of such compounds (Makwana & Naliapara, 2014).

Biological Evaluation

These 1,3,4-oxadiazole derivatives exhibit moderate to good antimicrobial and antifungal activities. The biological evaluation is conducted using the cup plate method, which assesses the compounds' efficacy against various microbial strains. This suggests potential applications in developing new antimicrobial agents targeting resistant strains of bacteria and fungi (Makwana & Naliapara, 2014).

Anticancer Activity

A related study focuses on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a compound series with modifications around the 1,3,4-oxadiazole nucleus. These compounds are tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Results indicate moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug etoposide. This highlights the compound's potential role in developing novel anticancer therapies (Ravinaik et al., 2021).

Chemical Reactivity and Stability

Studies on the synthesis of functionalized thiophene-based amide derivatives reveal insights into the chemical reactivity and stability of related compounds. These derivatives are synthesized through various catalytic approaches, with DFT calculations being employed to investigate their electronic structure. Such studies not only confirm the synthesized compounds' structures through computational methods but also evaluate their nonlinear optical (NLO) properties and other chemical reactivity descriptors. This research could pave the way for applications in materials science and the development of compounds with specialized physical properties (Kanwal et al., 2022).

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN4O3S/c11-7-2-1-6(19-7)9-14-15-10(17-9)13-8(16)5-3-4-12-18-5/h1-4H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTLZKDCEVFUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NN=C(O2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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